molecular formula C12H10ClO3P B044717 Diphenyl chlorophosphate CAS No. 2524-64-3

Diphenyl chlorophosphate

Cat. No. B044717
CAS RN: 2524-64-3
M. Wt: 268.63 g/mol
InChI Key: BHIIGRBMZRSDRI-UHFFFAOYSA-N
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Description

Diphenyl chlorophosphate appears as a clear colorless to light yellow liquid with a pungent odor . It is insoluble in water and denser than water . Contact with this substance may severely irritate skin, eyes, and mucous membranes .


Synthesis Analysis

Diphenyl chlorophosphate can be synthesized by placing 120 g of dichloromethane in a 500 ml four-neck reaction flask with a thermometer, reflux condenser, and mechanical agitation . 7.3 g of N,N-dimethylformamide is added while keeping the stirring temperature below 10 °C . Then, 28g of bis (trichloromethyl) carbonate and a solution of 50 g of diphenyl phosphate and 120 g of dichloromethane are added . After the addition, the reaction is carried out for 3 hours .


Molecular Structure Analysis

The molecular formula of Diphenyl chlorophosphate is C12H10ClO3P . The structure can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Diphenyl chlorophosphate is reactive with many nucleophiles such as water and easily oxidized even by air . It is used in the synthesis of various phosphines via reactions with Grignard reagents .


Physical And Chemical Properties Analysis

Diphenyl chlorophosphate is a clear colorless to light yellow liquid . It has a pungent odor and is insoluble in water . It is denser than water, and hence, it sinks in water .

Scientific Research Applications

These applications highlight the versatility of diphenyl chlorophosphate in both fundamental research and practical synthetic chemistry. Its reactivity and ability to introduce phosphoryl groups make it a valuable tool for scientists across various disciplines . If you need further details or additional applications, feel free to ask! 😊

Safety and Hazards

Diphenyl chlorophosphate is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Mechanism of Action

properties

IUPAC Name

[chloro(phenoxy)phosphoryl]oxybenzene
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InChI

InChI=1S/C12H10ClO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
Source PubChem
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InChI Key

BHIIGRBMZRSDRI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl
Source PubChem
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Molecular Formula

C12H10ClO3P
Record name DIPHENYL CHLOROPHOSPHATE
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DSSTOX Substance ID

DTXSID2044892
Record name Diphenyl phosphorochloridate
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Molecular Weight

268.63 g/mol
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Physical Description

Diphenyl chlorophosphate appears as a clear colorless to light yellow liquid with a pungent odor. Insoluble in water and denser than water. Hence sinks in water. Contact may severely irritate skin, eyes and mucous membranes., Liquid
Record name DIPHENYL CHLOROPHOSPHATE
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Record name Phosphorochloridic acid, diphenyl ester
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Product Name

Diphenyl chlorophosphate

CAS RN

2524-64-3
Record name DIPHENYL CHLOROPHOSPHATE
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Record name Diphenylphosphorylchloridate
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Record name Diphenyl chlorophosphate
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Record name DIPHENYL CHLOROPHOSPHONATE
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Synthesis routes and methods I

Procedure details

To a one liter four-inlet flask equipped with a temperature controller, a reflux condenser, a nitrogen feed and a mechanical stirrer, 2 moles (188 g) phenol and 500 ml N,N-dimethyl acetamide (DMAc) were added. The mixture was heated to 70° C. and then stirred. The mixture was heated to a temperature of 90° C. and the stirring was continued until phenol was dissolved completely. To this solution was added slowly 1.5 mole (230 g) phosphoryl chloride (POCl3) within two hours. The evolution of HCl gas was detected immediately. The temperature was increased to 135-138° C. and maintained at the reflux temperature for 12 hours after the addition of POCl3 was completed. HCl evolution subsided. The mixture was then cooled to room temperature and purified with dichloromethane to yield liquid diphenoxy phosphoryl chloride [DPOC; (II′)]. Yield, 96%. Anal. Calcd. for C12H10PO3Cl: C, 53.53; H, 3.72; O, 17.84; P, 11.52; Cl, 13.28. Found: C, 53.49; H, 3.70; O, 17.64; P, 11.64; Cl, 13.53. EIMS, m/z: 251 (90. M+).
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188 g
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500 mL
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230 g
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Synthesis routes and methods II

Procedure details

To the reaction mixture of (1), there is added 188 g. phenol and the temperature is raised to 150°C. for 2 hours. The reaction mixture is alllowed to cool and stripped of phenyl phosphorodichloridate. Distillation of the residue affords principally diphenyl phosphorochloridate.
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Synthesis routes and methods III

Procedure details

Compound 6 (0.75 g) is first dissolved in refluxing dioxane, evaporated to dryness under reduced pressure, and then dissolved in 600 mL THF. The solution is cooled to -78° C. To this solution is slowly added 4.8 mL (2 eq) butyllithium solution, and the resultant cloudy mixture is stirred at 78° C. for 1 hour. A solution of 2.61 g (2.6 eq) diethyl chlorophosphate in 10 mL THF is then added dropwise. The mixture is maintained at -78° C. for three hours and then quenched by the dropwise addition of 10 mL distilled water, at which point the product precipitated from solution. The mixture is warmed to room temperature and filtered to give a white solid. The product is washed with distilled water, hot THF, toluene, ethanol, and DMF and dried under vacuum. Yield: 0.2 g. IR (cm-1): 3300-3150, 2966, 1601, 1492, 1389, 1280, 1216, 1120, 1030, 934, 844, 767.
[Compound]
Name
Compound 6
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0.75 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diphenyl chlorophosphate
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Reactant of Route 6
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